molecular formula C19H17N3O2S B7753322 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one

Cat. No.: B7753322
M. Wt: 351.4 g/mol
InChI Key: JUAHFPXPUQHPJG-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrol-3-one core substituted with an amino group, a benzothiazolyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrol-3-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzothiazolyl Group: This step involves the reaction of the pyrrol-3-one intermediate with a benzothiazole derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Ethoxylation: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution, using ethoxybenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzothiazolyl group, potentially converting it to a benzothiazoline derivative.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation may involve alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Benzothiazoline derivatives.

    Substitution: Halogenated or alkylated products.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Similar structure but lacks the ethoxy group.

    4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one: Similar structure but lacks the amino group.

Uniqueness

    Functional Groups: The presence of the ethoxyphenyl group and the amino group in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one provides unique electronic and steric properties, making it distinct from its analogs.

    Applications: Its unique structure allows for diverse applications in medicinal chemistry and materials science, setting it apart from similar compounds.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-2-24-13-7-5-6-12(10-13)22-11-15(23)17(18(22)20)19-21-14-8-3-4-9-16(14)25-19/h3-10H,2,11,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAHFPXPUQHPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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